3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
Description
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 4-position and a benzonitrile moiety attached via a methylene bridge at the 3-position of the benzene ring. Its molecular formula is C₁₁H₈N₄O₂ (average mass: 228.21 g/mol), with a planar geometry that facilitates π-π stacking interactions.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-9-2-1-3-10(4-9)7-14-8-11(6-13-14)15(16)17/h1-4,6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRDZXJSBMVENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the reaction of 4-nitro-1H-pyrazole with a benzonitrile derivative. One common method is the nucleophilic substitution reaction where the pyrazole nitrogen attacks the benzonitrile carbon, forming the desired product . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Reduction: The benzonitrile moiety can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzonitrile.
Reduction: 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing pyrazole moieties, including 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile, exhibit significant potential as anticancer agents. Studies have shown that pyrazole derivatives can act as selective androgen receptor modulators (SARMs), which are crucial in treating androgen-dependent cancers such as prostate cancer. The compound's structure allows it to interact with the androgen receptor, potentially inhibiting cancer cell proliferation .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have shown that this compound can inhibit the growth of several ESKAPE pathogens, which are notorious for their resistance to treatment .
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating complex molecules with diverse biological activities. The synthetic pathways often utilize readily available starting materials and can be optimized for yield and purity .
2.2 Characterization Techniques
Characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity of the synthesized compound, ensuring its suitability for further biological testing .
Case Studies
3.1 Anticancer Research
In a notable study, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity against prostate cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .
3.2 Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The compound was tested against a panel of ESKAPE pathogens, revealing a promising antibacterial profile comparable to established antibiotics like ciprofloxacin .
Data Tables
Mechanism of Action
The mechanism of action of 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzonitrile moiety can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Positional Isomer: 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
This compound is a para-substituted isomer of the target molecule, differing only in the position of the benzonitrile group on the benzene ring (4- vs. 3-substitution). Key comparisons include:
Functional Implications :
- The para-isomer may exhibit enhanced thermal stability and solubility in non-polar solvents due to symmetrical charge distribution.
- The meta-isomer could display distinct reactivity in electrophilic substitution reactions, as the benzonitrile group directs incoming electrophiles to specific positions on the aromatic ring.
Functionalized Pyrazole Derivative: 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile
This compound (C₁₃H₁₀N₄O₂) features a multi-functional pyrazole core with amino (-NH₂), hydroxy (-OH), and oxo (=O) groups, contrasting with the nitro and benzonitrile groups in the target molecule .
Functional Implications :
- The amino-hydroxy-oxo derivative has higher polarity, making it more soluble in polar solvents like ethanol or water. Its multi-donor groups suggest utility in coordination chemistry or as a bioactive scaffold.
- The nitro-benzonitrile analog is better suited for applications requiring electron-deficient aromatic systems, such as explosives precursors or photoactive materials.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₁₁H₈N₄O₂ | 228.21 | Nitro, benzonitrile | Not reported |
| 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile | C₁₁H₈N₄O₂ | 228.21 | Nitro, benzonitrile | Not reported |
| 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-... | C₁₃H₁₀N₄O₂ | 254.24 | Amino, hydroxy, oxo, benzalydine | 180–183 |
Table 2: Spectroscopic Data Comparison
| Compound | IR Peaks (cm⁻¹) | $^1$H-NMR (δ, ppm) |
|---|---|---|
| This compound | Nitro (1350–1500), CN (~2220) | Aromatic H: complex splitting (meta-substituent) |
| 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile | Similar to meta-isomer | Aromatic H: simpler para-splitting pattern |
| 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-... | NH₂/OH (3341–3540), CN (2223), C=O (1689) | δ 4.45 (NH₂), 10.28 (OH), 7.28–7.33 (C₆H₅) |
Biological Activity
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzonitrile moiety linked to a 4-nitro-1H-pyrazole group, where the nitro substituent significantly influences its reactivity and biological properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
The presence of the nitro group enhances the compound's reactivity, making it a candidate for various biological applications, including anti-inflammatory and antimicrobial effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
- The compound has shown potential antimicrobial activity against various pathogens. Studies suggest that it interacts with microbial enzymes, disrupting their functions and inhibiting growth .
2. Anti-inflammatory Effects
- Preliminary investigations reveal that the compound may exhibit anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
3. Mechanism of Action
- The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets, influencing enzymatic pathways and receptor functions. Interaction studies indicate that it can engage in hydrogen bonding and π–π interactions with biological macromolecules .
Synthesis Methods
Various synthesis methods have been reported for this compound, often involving the use of reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. These methods are crucial for producing derivatives with enhanced biological activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-[(4-Methyl-1H-pyrazol-1-yl)methyl]benzonitrile | Structure | Methyl group alters reactivity |
| 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzonitrile | Structure | Chlorine enhances electrophilicity |
| 3-[ (4-Amino-1H-pyrazol-1-yl)methyl]benzonitrile | Structure | Amino group allows for further functionalization |
The presence of the nitro substituent in this compound is critical in enhancing its reactivity and biological activity compared to similar compounds.
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential therapeutic role in inflammatory diseases .
Q & A
Q. What synthetic routes are recommended for preparing 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile?
The compound can be synthesized via nucleophilic substitution reactions. A typical method involves reacting a bromomethylbenzonitrile derivative with 4-nitro-1H-pyrazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Optimizing reaction time and temperature is critical to achieving yields >70%. Purification often requires column chromatography or recrystallization to isolate the product from unreacted precursors.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.0 ppm for benzonitrile) and pyrazole protons (δ 5.9–6.3 ppm). The nitrile group (C≡N) appears as a singlet near δ 118 ppm in 13C NMR .
- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2228 cm⁻¹ and nitro (NO₂) stretches at ~1547 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ for C₁₁H₈N₆O₂) and fragmentation patterns .
Q. How to assess the compound’s antimicrobial activity in vitro?
Adopt standardized protocols like broth microdilution to determine minimum inhibitory concentrations (MICs). Test against Gram-positive bacteria (e.g., S. aureus), fungi (e.g., A. niger), and cancer cell lines (e.g., HCT116). Use positive controls (e.g., ampicillin) and validate results with triplicate experiments. MIC values <10 µM indicate promising activity .
Advanced Research Questions
Q. How to resolve crystallographic ambiguities during X-ray structure determination?
Use SHELXL for refinement, particularly its constraints for disordered nitro/pyrazole groups. Apply TwinRotMat for twinned crystals and leverage Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O/N hydrogen bonds). High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve accuracy .
Q. How to design SAR studies to optimize bioactivity?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance anticancer potency. Replace benzonitrile with heteroaromatic rings (e.g., thiophene) to improve solubility .
- Computational Modeling : Perform docking studies with target enzymes (e.g., xanthine oxidase) to predict binding affinities. Validate with in vitro enzyme inhibition assays .
Q. How to address contradictory data in biological assays?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HCT116 vs. BJ fibroblasts) to rule out cell-specific effects .
- Mechanistic Studies : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm mode of action .
- Control Experiments : Test metabolites or degradation products to ensure observed activity is not artifactual .
Q. What strategies improve coupling reaction yields during derivative synthesis?
- Catalyst Optimization : Use Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) for azide-alkyne cycloadditions. Monitor reaction progress via TLC .
- Solvent Selection : Replace THF with DMF for higher dielectric constant, improving reagent solubility.
- Purification : Employ flash chromatography (cyclohexane/EtOAc gradients) to isolate triazole-pyrazole hybrids with >85% purity .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Derivatives
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole alkylation | DMF, K₂CO₃, 80°C, 12h | 72 | |
| Azide coupling | THF/H₂O, CuSO₄, 50°C, 3h | 88 | |
| Triazole formation | DMF, 100°C, 24h | 58 |
Q. Table 2: Biological Activity of Analogues
| Derivative | Target (IC₅₀, µM) | SAR Insight | Reference |
|---|---|---|---|
| 5-Methyl-pyrazole | HCT116: 4.53 | Methyl enhances uptake | |
| CF₃-substituted | Xanthine oxidase: 0.12 | Electron withdrawal boosts binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
